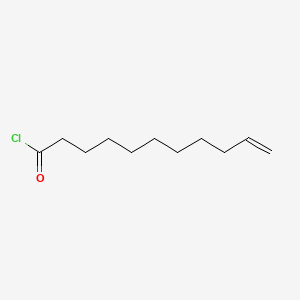

10-Undecenoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155178. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

undec-10-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFGYVZYLMNXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068106 | |

| Record name | 10-Undecenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38460-95-6 | |

| Record name | 10-Undecenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38460-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Undecenoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038460956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-UNDECENOYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecenoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-Undecenoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66H2RF37V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 10-Undecenoyl Chloride from Undecylenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-undecenoyl chloride from undecylenic acid, a critical building block in pharmaceutical and materials science. The document details established synthetic methodologies, purification techniques, and explores its application in drug delivery systems, including a relevant biological signaling pathway.

Introduction

This compound is a versatile bifunctional molecule featuring a terminal double bond and a reactive acyl chloride group.[1] This unique structure makes it an important intermediate in the synthesis of a variety of organic compounds, including esters, amides, and polymers.[1] In the realm of drug development, its terminal alkene can be functionalized for bioconjugation, allowing for the attachment of targeting ligands or polyethylene (B3416737) glycol (PEG) chains to drug delivery vehicles, while the acyl chloride can be used to link the molecule to lipids or polymers. This guide focuses on the practical synthesis of this compound and its potential role in modifying drug carriers.

Synthetic Methodologies

The conversion of undecylenic acid to this compound is typically achieved through the use of a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

Synthesis using Thionyl Chloride

The reaction of undecylenic acid with thionyl chloride is a widely used method due to its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1]

Reaction Scheme:

Caption: Reaction of Undecylenic Acid with Thionyl Chloride.

Synthesis using Oxalyl Chloride

Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is another excellent reagent for this conversion. It is known for producing high yields and its byproducts (CO, CO₂, and HCl) are also gaseous, facilitating an easy work-up.[1]

Reaction Scheme:

Caption: Reaction of Undecylenic Acid with Oxalyl Chloride.

Comparison of Synthetic Methods

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | Typically none required, but DMF can be used.[2] | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | Room temperature to gentle reflux (e.g., 84°C)[3] | 0°C to room temperature[1] |

| Reaction Time | 2-4 hours[1] | 1-2 hours[1] |

| Typical Yield | 92-98%[1] | 95-99%[1] |

| Byproducts | SO₂, HCl[1] | CO, CO₂, HCl[1] |

| Purity of Crude Product | Generally high | Very high |

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood as they produce corrosive and toxic gases. All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.

Detailed Protocol for Synthesis using Thionyl Chloride

Materials:

-

Undecylenic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place undecylenic acid.

-

Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the undecylenic acid at room temperature with stirring. Anhydrous toluene can be used as a solvent if desired.

-

After the initial vigorous reaction subsides, heat the mixture to a gentle reflux (oil bath temperature of approximately 84°C) for 2-3 hours.[3] The reaction is complete when the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent (if used) under reduced pressure. A rotary evaporator is suitable for this step. To protect the vacuum pump from corrosive fumes, a cold trap (e.g., with liquid nitrogen or a dry ice/acetone bath) should be used.[4]

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Detailed Protocol for Synthesis using Oxalyl Chloride

Materials:

-

Undecylenic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve undecylenic acid in an anhydrous inert solvent such as DCM.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.[5]

-

After the addition of oxalyl chloride, add a catalytic amount of DMF (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution will be observed.

-

Once the gas evolution subsides, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator with a cold trap.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Purification by Fractional Distillation under Reduced Pressure

Apparatus:

-

Round-bottom flask containing the crude this compound

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump with a pressure gauge and a cold trap

-

Heating mantle with a stirrer

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

-

Begin stirring the crude product and slowly apply vacuum to the system.

-

Once the desired pressure is reached (e.g., 10 mmHg), begin to gently heat the distillation flask.

-

Collect any low-boiling impurities as a forerun.

-

Collect the main fraction of this compound at its boiling point at the given pressure (e.g., 120-122°C at 10 mmHg).[1]

-

Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Application in Drug Delivery: A Relevant Signaling Pathway

This compound can be utilized to synthesize derivatives of N-acylethanolamines (NAEs). NAEs are a class of lipid signaling molecules, with the most well-known being anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid.[6] These molecules play a crucial role in the endocannabinoid signaling pathway , which is involved in regulating a wide range of physiological processes including pain, mood, and appetite.[7]

The Anandamide Signaling Pathway:

Anandamide is synthesized "on-demand" from a membrane phospholipid precursor, N-acyl-phosphatidylethanolamine (NAPE).[7][8] This synthesis is catalyzed by the enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .[7][9] Once synthesized, anandamide is released into the synaptic cleft where it acts as a retrograde messenger, binding primarily to the cannabinoid receptor 1 (CB1) on the presynaptic neuron.[10] This binding inhibits the release of neurotransmitters.[10] The signaling is terminated by the reuptake of anandamide into the postsynaptic neuron and its subsequent degradation by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[10][11]

By creating NAE derivatives using this compound, researchers can develop molecules that potentially modulate the endocannabinoid system, for instance, by acting as FAAH inhibitors, thereby prolonging the effects of endogenous anandamide.

Caption: The Anandamide Signaling Pathway.

Experimental Workflow: Surface Modification of Drug Carriers

The terminal alkene of this compound provides a versatile handle for the surface modification of drug carriers like liposomes and nanoparticles, often through "click chemistry" or other conjugation methods. This allows for the attachment of targeting moieties or PEG chains to improve their pharmacokinetic profile.

Workflow for Surface Functionalization of Liposomes

This workflow describes the preparation of liposomes and their subsequent surface modification using this compound.

Caption: Workflow for Liposome Surface Modification.

Conclusion

The synthesis of this compound from undecylenic acid is a robust and high-yielding process, with thionyl chloride and oxalyl chloride being the reagents of choice. Proper handling and purification techniques, particularly fractional distillation under reduced pressure, are crucial for obtaining a high-purity product. The unique bifunctional nature of this compound makes it a valuable tool in drug development, enabling the modification of drug carriers to potentially interact with key biological pathways, such as the endocannabinoid system, and to improve their delivery characteristics. This guide provides the foundational knowledge for researchers to synthesize and utilize this important chemical intermediate in their work.

References

- 1. Buy this compound | 38460-95-6 [smolecule.com]

- 2. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. | Semantic Scholar [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 8. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 9. Napepld N-acyl phosphatidylethanolamine phospholipase D [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 10-Undecenoyl Chloride

This guide provides essential information regarding the chemical properties of 10-Undecenoyl chloride, a reactive acyl chloride utilized in various chemical syntheses. Its bifunctional nature, containing both a terminal double bond and a reactive carbonyl chloride, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations in synthesis and for the characterization of resulting products.

| Property | Value | Source |

| Molecular Formula | C11H19ClO | [1][2][3][4][5] |

| Molecular Weight | 202.72 g/mol | [1][2][3][4][5] |

| Monoisotopic Mass | 202.1124429 Da | [1][2] |

| CAS Number | 38460-95-6 | [1][2][3][4][5] |

| IUPAC Name | undec-10-enoyl chloride | [1] |

| Appearance | Colorless to light yellow clear liquid | [2][4] |

| Odor | Pungent | [4] |

Structural and Logical Relationships

The chemical identity of this compound is defined by its molecular formula, which in turn dictates its molecular weight. The following diagram illustrates this fundamental relationship.

Experimental Protocols

Due to the reactive nature of this compound, particularly its reactivity with water to form hydrochloric acid, specific handling and experimental protocols are required. While detailed experimental procedures are application-specific, general guidelines for its use in a typical acylation reaction are provided below.

General Protocol for Acylation using this compound

-

Reaction Setup: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The reaction should be conducted in a fume hood.

-

Reagents:

-

Substrate (e.g., an alcohol or amine)

-

This compound (typically 1.0-1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Non-nucleophilic base (e.g., triethylamine, pyridine, to scavenge HCl byproduct)

-

-

Procedure: a. Dissolve the substrate and the base in the anhydrous solvent in the reaction flask under an inert atmosphere. b. Cool the mixture in an ice bath (0 °C). c. Add this compound dropwise to the cooled solution with vigorous stirring. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Workup and Purification: a. Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. b. Separate the organic layer. c. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. d. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). e. Filter off the drying agent and concentrate the solvent in vacuo. f. Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

This technical guide provides a foundational understanding of the key properties of this compound for researchers and professionals in drug development and chemical synthesis.

References

Navigating the Solubility of 10-Undecenoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenoyl chloride (C11H19ClO), a long-chain acyl chloride, is a highly reactive chemical intermediate pivotal in the synthesis of a variety of organic molecules, including esters, amides, and other derivatives used in pharmaceuticals and specialty chemicals. Its utility in organic synthesis is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering a valuable resource for optimizing reaction conditions and purification protocols. Due to its reactive nature, particularly with protic solvents, careful consideration of solvent choice is paramount for successful synthetic outcomes.

Core Concepts: Solubility of Acyl Chlorides

The solubility of acyl chlorides, including this compound, is governed by their chemical structure. The presence of a polar carbonyl group and a lipophilic alkyl chain results in good miscibility with a range of non-polar and polar aprotic organic solvents.[1] In contrast, they exhibit poor solubility in and react with protic solvents like water and alcohols.[1][2]

Solubility Profile of this compound

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its structural characteristics and the general behavior of acyl chlorides. The following table summarizes the expected solubility and miscibility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Expected Solubility/Miscibility | Rationale & Remarks |

| Non-Polar Aprotic | Hexane | C6H14 | Soluble/Miscible | The long alkyl chain of this compound promotes solubility in non-polar solvents. |

| Toluene | C7H8 | Soluble/Miscible | Favorable interactions between the aromatic ring and the alkyl chain. | |

| Polar Aprotic | Diethyl Ether | (C2H5)2O | Soluble/Miscible | Good miscibility is expected due to the polar ether linkage and overall non-polar character.[1][2] |

| Dichloromethane (DCM) | CH2Cl2 | Soluble/Miscible | A common solvent for reactions involving acyl chlorides due to its inert nature and good solvating power.[1] | |

| Chloroform | CHCl3 | Soluble/Miscible | Similar to DCM, it is a good solvent for acyl chlorides.[2] | |

| Tetrahydrofuran (THF) | C4H8O | Soluble/Miscible | A polar ether that is a good solvent for a wide range of organic compounds. | |

| Ethyl Acetate | C4H8O2 | Soluble/Miscible | Often used in extraction and chromatography of acyl chloride reaction mixtures. | |

| Acetone | C3H6O | Soluble/Miscible | A polar aprotic solvent that should readily dissolve this compound. | |

| Acetonitrile | C2H3N | Soluble/Miscible | A polar aprotic solvent suitable for reactions with acyl chlorides. | |

| Dimethylformamide (DMF) | C3H7NO | Soluble/Miscible | A highly polar aprotic solvent; caution is advised as it can react with acyl chlorides under certain conditions. | |

| Dimethyl Sulfoxide (DMSO) | C2H6SO | Soluble/Miscible | A highly polar aprotic solvent; caution is advised as it can react with acyl chlorides under certain conditions. | |

| Protic | Water | H2O | Reactive (Insoluble) | Reacts exothermically to form 10-undecenoic acid and hydrochloric acid.[3] The calculated Log10 of water solubility is approximately -4.21, indicating very low solubility. |

| Alcohols (e.g., Methanol, Ethanol) | ROH | Reactive | Reacts to form the corresponding esters.[2] |

Experimental Protocol for Solubility Determination of this compound

Due to the reactivity of this compound, standard solubility testing methods must be adapted to prevent reaction with the solvent or atmospheric moisture. The following protocol outlines a qualitative method for determining the solubility of this compound in anhydrous organic solvents.

Objective: To qualitatively assess the solubility of this compound in a selection of anhydrous organic solvents at ambient temperature.

Materials:

-

This compound

-

Anhydrous organic solvents (e.g., hexane, dichloromethane, diethyl ether, ethyl acetate, acetone, acetonitrile)

-

Dry glass vials with screw caps (B75204) or septa

-

Inert gas source (e.g., nitrogen or argon)

-

Syringes and needles

-

Vortex mixer

Methodology:

Caption: Workflow for qualitative solubility assessment of this compound.

Detailed Steps:

-

Preparation of Solvent Vials: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dispense 1 mL of the selected anhydrous organic solvent into a dry glass vial.

-

Initial Solute Addition: Using a dry syringe, carefully add a small, measured amount of this compound (e.g., 10 µL) to the solvent. Immediately seal the vial to minimize exposure to atmospheric moisture.

-

Mixing and Observation: Vigorously mix the contents of the vial using a vortex mixer for approximately 30 seconds. Visually inspect the solution against a contrasting background to determine if the this compound has completely dissolved. A clear, homogeneous solution indicates solubility at that concentration. The presence of cloudiness, a precipitate, or distinct liquid phases indicates insolubility or immiscibility.

-

Incremental Addition: If the initial amount of this compound dissolves completely, continue to add small, known increments of the solute to the vial. After each addition, repeat the vortexing and observation steps.

-

Determination of Solubility Class:

-

Miscible: If the this compound continues to dissolve without limit, it is considered miscible with the solvent.

-

Soluble: If the solute dissolves up to a certain point and then no more will dissolve (saturation is reached), it is considered soluble. The approximate solubility can be estimated based on the total amount of solute added.

-

Slightly Soluble/Insoluble: If only a very small amount of the initial addition dissolves, or none at all, it is classified as slightly soluble or insoluble.

-

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware and solvents are scrupulously dry to prevent hydrolysis of the acyl chloride.

Logical Pathway for Solvent Selection

The choice of solvent for a reaction involving this compound is critical and should be based on the desired reaction pathway and the properties of the other reactants. The following diagram illustrates a logical decision-making process for solvent selection.

References

Spectroscopic Characterization of 10-Undecenoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenoyl chloride (C₁₁H₁₉ClO) is a reactive acyl chloride featuring a terminal double bond.[1][2] This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the preparation of esters, amides, and polymers.[2] Its applications extend to the modification of biomolecules and the synthesis of drug delivery systems. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| =CH- | 5.90 - 5.74 | Multiplet |

| =CH₂ | 5.06 - 4.91 | Multiplet |

| -CH₂-COCl | 2.87 | Triplet |

| -(CH₂)₇- | 2.05 - 1.25 | Multiplet |

¹³C NMR (Carbon NMR) Data

| Carbon | Chemical Shift (δ) ppm |

| C=O | ~174 |

| =CH- | ~139 |

| =CH₂ | ~114 |

| -CH₂-COCl | ~46 |

| -(CH₂)₇- | ~34 - 24 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | ~1800 |

| C=C (Alkene) | ~1640 |

| C-Cl | ~800 |

Mass Spectrometry (MS)

| Ion | m/z Ratio |

| [M]⁺ (Molecular Ion) | 202 / 204 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is adjusted to obtain an optimal signal-to-noise ratio.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.

-

Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

-

A longer acquisition time and a greater number of scans are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum is typically acquired neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, direct injection or infusion into the ion source is a common method.

-

Ionization Method: Electron Ionization (EI) is a standard technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Instrumentation: A mass spectrometer equipped with an EI source and a suitable mass analyzer (e.g., quadrupole or time-of-flight) is used.

-

Data Acquisition:

-

The instrument is calibrated using a known standard.

-

The sample is introduced into the ion source.

-

The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge (m/z) ratio. The molecular ion peak is observed at m/z 202 and 204 due to the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 10-Undecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current understanding of the thermal stability and decomposition profile of 10-undecenoyl chloride. This document consolidates available data on its physical and thermal properties, outlines potential decomposition pathways, and presents detailed, representative experimental protocols for its analysis. The information herein is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and application of this versatile chemical intermediate.

Introduction

This compound (C₁₁H₁₉ClO) is a long-chain acyl chloride featuring a terminal double bond. This bifunctional molecule serves as a valuable reagent in organic synthesis, particularly in the production of pharmaceuticals, polymers, and other specialty chemicals. Its reactivity, largely governed by the acyl chloride group, also dictates its thermal sensitivity. Understanding the thermal stability and decomposition characteristics of this compound is paramount for ensuring process safety, maintaining product purity, and optimizing reaction conditions.

This guide summarizes the known thermal properties, identifies the expected decomposition products, and provides hypothetical yet representative experimental methodologies for researchers to adapt for the thermal analysis of this compound and structurally related compounds.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of this compound is presented in Table 1. While specific experimental data on its thermal decomposition profile from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is not extensively available in public literature, a decomposition temperature of above 200°C has been reported.

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉ClO | [1][2] |

| Molecular Weight | 202.72 g/mol | [1][2] |

| Boiling Point | 120-122 °C at 10 mmHg | [1] |

| Density | 0.944 g/mL at 25 °C | [1] |

| Flash Point | 93 °C (199.4 °F) | [1] |

| Refractive Index | n20/D 1.454 | [1] |

| Reported Decomposition | Above 200 °C | [3] |

Thermal Decomposition

General Observations

Acyl chlorides, as a class of compounds, are known to be thermally labile. For some, decomposition can begin at temperatures as low as 70°C. The primary decomposition pathway for this compound is expected to involve the elimination of hydrogen chloride and the formation of various carbon-containing species.

Decomposition Products

Based on available information, the thermal decomposition of this compound, particularly at elevated temperatures, is reported to yield the following primary products:

-

Hydrogen Chloride (HCl)

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO₂)

-

Phosgene (COCl₂)

The formation of these products suggests a complex decomposition mechanism involving fragmentation of the acyl chloride group and subsequent oxidation reactions, especially in the presence of air.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is scarce, the following sections detail robust and widely accepted methodologies for characterizing the thermal stability and decomposition of long-chain acyl chlorides. These protocols can be adapted by researchers to generate specific data for this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which different stages of mass loss occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or argon at a constant flow rate.

-

Heating Rate: A controlled heating rate, often 10 °C/min.

-

Temperature Range: A temperature range that encompasses the expected thermal events.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling, some decompositions) and exothermic (some decompositions, crystallization) peaks. The peak area can be integrated to determine the enthalpy change of the transition.

Caption: DSC Experimental Workflow.

Evolved Gas Analysis using TGA coupled with Gas Chromatography-Mass Spectrometry (TGA-GC-MS)

Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of this compound at different temperatures.

Methodology:

-

Instrument: A TGA instrument coupled via a heated transfer line to a GC-MS system.

-

Sample Analysis: The TGA experiment is performed as described in section 4.1.

-

Gas Sampling: The evolved gases from the TGA are sampled at specific temperature intervals corresponding to significant mass loss events. This can be done by directing the TGA effluent to a collection trap or directly injecting it into the GC-MS.

-

GC Separation: The collected gas sample is introduced into the GC, where the different components are separated based on their volatility and interaction with the GC column.

-

MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component. These spectra are then compared to spectral libraries for positive identification.

Caption: TGA-GC-MS Experimental Setup.

Proposed Decomposition Pathway

While a definitive, experimentally validated decomposition pathway for this compound is not available, a plausible mechanism can be proposed based on the general reactivity of acyl chlorides and the identified decomposition products.

Caption: Proposed Thermal Decomposition Pathway.

The initial step is likely the thermally induced cleavage of the C-Cl bond or elimination of HCl. The resulting reactive species can then undergo a series of complex reactions, including fragmentation, rearrangement, and oxidation (if oxygen is present), to yield the observed final products. The presence of the terminal double bond in the undecenoyl chain may also influence the decomposition, potentially leading to polymerization or other side reactions at elevated temperatures.

Safety and Handling Considerations

-

This compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

It reacts exothermically with water and other protic solvents, releasing corrosive hydrogen chloride gas. All equipment should be dry, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Due to its thermal instability, prolonged heating at elevated temperatures should be avoided. Distillation should be performed under reduced pressure to minimize the boiling point and the risk of decomposition.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Conclusion

This technical guide has summarized the available information on the thermal stability and decomposition of this compound. While there is a need for more detailed experimental studies to fully elucidate its decomposition kinetics and mechanism, the information and protocols provided herein offer a solid foundation for researchers and professionals working with this compound. Adherence to the outlined safety precautions is essential when handling and studying the thermal properties of this compound.

References

An In-depth Technical Guide to the Safe Handling of 10-Undecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 10-Undecenoyl chloride (CAS RN: 38460-95-6), a reactive acyl chloride commonly used in the synthesis of esters, amides, and other derivatives in pharmaceutical and specialty chemical applications.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Corrosivity: It may be corrosive to metals.[2]

-

Skin and Eye Damage: It causes severe skin burns and serious eye damage.[2][3]

-

Respiratory Irritation: It may cause respiratory irritation.[4]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉ClO | [1][2][3][5] |

| Molecular Weight | 202.72 g/mol | [3][4][5][6][7] |

| Appearance | Colorless to slightly pale yellow clear liquid | [1][2] |

| Odor | Pungent | [1] |

| Boiling Point | 93°C / 0.1kPa; 120-122 °C/10 mmHg (lit.) | [2][4][7] |

| Flash Point | 93 °C (199.4 °F) | [2][4][7] |

| Density | 0.95 g/mL; 0.944 g/mL at 25 °C (lit.) | [2][4][7] |

| Refractive Index | n20/D 1.454 (lit.) | [4] |

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

| PPE Type | Specifications | Reference |

| Eye/Face Protection | Safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required in certain situations. | [2][8] |

| Hand Protection | Impervious gloves. Use proper glove removal technique to avoid skin contact. | [2][9] |

| Skin and Body Protection | Impervious protective clothing and protective boots if the situation requires. | [2] |

| Respiratory Protection | Use a respirator approved under appropriate government standards (e.g., NIOSH or CEN). Options include a half or full-facepiece respirator, self-contained breathing apparatus (SCBA), or a supplied-air respirator. | [2][9] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing hazardous situations.

| Aspect | Procedure | Reference |

| Handling | Handle in a well-ventilated area, preferably under a chemical fume hood.[6][8] Avoid contact with skin, eyes, and clothing.[8][10] Do not breathe mists or vapors.[2][8] Keep away from heat, sparks, open flames, and hot surfaces.[8][10] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][10] | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][9] Store locked up.[8][10] Keep away from incompatible materials such as water, strong bases, and alcohols.[8] Store under an inert gas.[2][10] |

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2][8] | |

| Skin Contact | Immediately take off all contaminated clothing.[2] Wash off immediately with plenty of water and soap for at least 15 minutes.[6][8] Seek immediate medical attention.[2][8] Wash contaminated clothing before reuse.[2] | |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][11] If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[6][8] Seek immediate medical attention.[2][8] | |

| Ingestion | Rinse mouth with water.[2][6] DO NOT induce vomiting.[2][8] Never give anything by mouth to an unconscious person.[6] Call a physician or Poison Control Center immediately.[6][8] |

Fire and Accidental Release Measures

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][6] Water mist may be used to cool closed containers.[8]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[2][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

A logical workflow for handling a spill of this compound is depicted below.

Caption: Workflow for handling a this compound spill.

Detailed Spill Cleanup Protocol:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 3.[6][8] Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[6][8]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[2][6]

-

Containment and Cleaning Up:

-

Absorb the spilled material with a suitable inert absorbent material (e.g., dry sand, earth, or vermiculite).[2][8] Do not use combustible materials like sawdust.

-

Collect the absorbed material and place it into a suitable, closed container for disposal.[6][8]

-

For large spills, contain the spill by bunding.[2]

-

Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2][6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, based on its classification, it is known to cause severe skin burns and eye damage.[2][3]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][10] Do not empty into drains.[8]

This technical guide is intended to provide essential safety and handling information for this compound. It is not exhaustive, and users should always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory personnel must be thoroughly trained in the proper handling procedures and emergency protocols for hazardous materials.

References

- 1. CAS 38460-95-6: this compound | CymitQuimica [cymitquimica.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | C11H19ClO | CID 38042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10-十一酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. fishersci.com [fishersci.com]

- 9. pccarx.com [pccarx.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Technical Guide to the Reaction Mechanisms of 10-Undecenoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: 10-Undecenoyl chloride is a bifunctional molecule featuring a reactive acyl chloride group and a terminal alkene.[1][2][3] This unique structure makes it a valuable intermediate in a wide range of chemical syntheses, from polymer chemistry to the development of pharmaceuticals and specialty chemicals.[2][4][5] Its high reactivity stems from the electron-deficient carbonyl carbon, making it susceptible to nucleophilic attack, while the double bond allows for various addition reactions.[6][7] This document provides an in-depth exploration of the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and process visualizations to serve as a comprehensive resource for scientific professionals.

Core Physicochemical and Safety Data

This compound is a colorless to light yellow liquid with a pungent odor.[2] Due to its high reactivity, especially with water, it must be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉ClO | [1][3][8] |

| Molecular Weight | 202.72 g/mol | [1][3] |

| CAS Number | 38460-95-6 | [3][4] |

| Density | 0.944 g/mL at 25 °C | |

| Boiling Point | 120-122 °C at 10 mmHg | [1] |

| Refractive Index | n20/D 1.454 | |

| Purity | ≥ 97% (GC) | [1] |

| Hazards | Corrosive, irritant, reacts exothermically with water | [1][2] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the reaction of 10-undecenoic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) is frequently used due to its high yields and the convenient removal of gaseous byproducts (SO₂ and HCl).[1] Other reagents like oxalyl chloride and phosphorus pentachloride can also be employed.[1]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Thionyl Chloride

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂) is charged with 10-undecenoic acid (1 equivalent).

-

Solvent Addition: Anhydrous solvent (e.g., toluene (B28343) or DCM) is added to dissolve the acid under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: The flask is cooled in an ice bath (0 °C). Thionyl chloride (1.2 to 1.5 equivalents) is added dropwise via the dropping funnel over 30-60 minutes with vigorous stirring.[1]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the evolution of gas ceases.

-

Workup: The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure (e.g., 120-122 °C at 10 mmHg) to yield pure this compound.[1]

Core Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups: the acyl chloride and the terminal alkene.

Nucleophilic Acyl Substitution

The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.[6] This makes it a prime target for nucleophiles. These reactions proceed via a two-step nucleophilic addition-elimination mechanism.[6][7][9]

Caption: General mechanism for nucleophilic acyl substitution reactions.

Common Nucleophilic Reactions:

-

Hydrolysis: Reacts rapidly and exothermically with water to form 10-undecenoic acid and hydrogen chloride gas.[1] This reaction is typically instantaneous, making the compound highly moisture-sensitive.[1]

-

Alcoholysis (Esterification): Reacts readily with primary and secondary alcohols to form the corresponding 10-undecenoate esters.[1][10][11] The reaction is very fast and often performed in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.[9]

-

Aminolysis (Amidation): Reacts with ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively.[9][12][13] Two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the HCl formed.[6][13]

| Nucleophile (Nu-H) | Product | Reaction Conditions | Typical Yield |

| Water (H₂O) | 10-Undecenoic Acid | Spontaneous, often uncatalyzed | Quantitative |

| Ethanol (CH₃CH₂OH) | Ethyl 10-undecenoate | 0 °C to RT, often with pyridine | > 90% |

| Ammonia (NH₃) | 10-Undecenamide | Anhydrous solvent, excess NH₃ | High |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-10-undecenamide | Anhydrous solvent, 2 eq. amine | High |

Electrophilic Addition to the Alkene

The terminal double bond (C=C) is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles.[14][15][16] These reactions typically proceed through a carbocation intermediate.

Caption: Mechanism of electrophilic addition to the terminal double bond.

According to Markovnikov's rule , in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.[15] This occurs because it leads to the formation of the more stable secondary carbocation intermediate rather than a primary one.

Experimental Protocol: Hydrobromination of this compound

-

Preparation: Dissolve this compound (1 equivalent) in a suitable anhydrous, non-protic solvent (e.g., dichloromethane) in a flask protected from moisture.

-

Reaction: Cool the solution to 0 °C. Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid.

-

Monitoring: Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

-

Workup: Once the reaction is complete, remove the excess HBr and solvent under reduced pressure.

-

Purification: The resulting 11-bromo-undecanoyl chloride can be purified by vacuum distillation or chromatography.

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to attach the undecenoyl group to an aromatic ring.[17][18] The reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), which activates the acyl chloride.[17]

The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile and is attacked by the aromatic ring.[19] A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[17][18]

Caption: Friedel-Crafts acylation pathway using this compound.

Polymerization and Polymer Modification

The bifunctional nature of this compound makes it a useful monomer and modifying agent in polymer science.[1][4]

-

Polymer Modification: It is used as an acylating agent to modify existing polymers. For example, it can react with the hydroxyl groups of cellulose (B213188) to synthesize cellulose 10-undecenoyl esters, imparting new properties like hydrophobicity.[1][20] It has also been used to modify hyperbranched poly(glycidol).[20]

-

Monomer for Polymerization: The terminal double bond can participate in polymerization reactions. For instance, it can be used in acyclic diene metathesis (ADMET) to form polyesters.[1]

Applications in Drug Development and Research

The versatile reactivity of this compound is leveraged in several areas relevant to drug development:

-

Linker Chemistry: Its long aliphatic chain and reactive ends make it an ideal candidate for creating linkers in bioconjugation, connecting active pharmaceutical ingredients (APIs) to proteins or other biomolecules.[1]

-

Prodrug Synthesis: The acyl chloride can be used to form ester or amide bonds with hydroxyl or amine groups on a drug molecule, creating a prodrug with modified solubility or release characteristics.

-

Synthesis of Complex Molecules: It serves as a key building block for synthesizing specialty chemicals and pharmaceutical intermediates that require its specific carbon chain length and dual functionality.[2][4][5] For example, it's used in synthesizing poly(ethylene glycol)–lipid amphiphiles for creating drug-carrying micelles.

References

- 1. Buy this compound | 38460-95-6 [smolecule.com]

- 2. CAS 38460-95-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H19ClO | CID 38042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% (38460-95-6) at Nordmann - nordmann.global [nordmann.global]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound [webbook.nist.gov]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. savemyexams.com [savemyexams.com]

- 15. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 16. Electrophilic addition reaction | PPT [slideshare.net]

- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

- 19. youtube.com [youtube.com]

- 20. 10-十一酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of 10-Undecenoyl Chloride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 10-undecenoyl chloride in the synthesis of various polymers with applications in materials science and drug delivery. Detailed experimental protocols for key synthetic procedures are included, along with characterization data and visualizations of the synthetic workflows.

Synthesis of Bio-based Polyesters via Acyclic Diene Metathesis (ADMET) Polymerization

This compound is a versatile building block for the creation of bio-based polyesters. By reacting it with other bio-renewable molecules, monomers suitable for acyclic diene metathesis (ADMET) polymerization can be synthesized. This method allows for the formation of high molecular weight polyesters with controlled structures.

Experimental Protocol: Synthesis of a Polyester (B1180765) from a 10-Undecenoate-Derived Monomer

This protocol describes the synthesis of a polyester from a diene monomer derived from 10-undecenoic acid and eugenol, followed by ADMET polymerization.

Materials:

-

This compound

-

4-allyl-2-methoxyphenol (eugenol)

-

Dichloromethane (DCM), anhydrous

-

Grubbs' second-generation catalyst

-

Toluene, anhydrous

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Monomer Synthesis (4-allyl-2-methoxyphenyl 10-undecenoate):

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-allyl-2-methoxyphenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure monomer.

-

-

ADMET Polymerization:

-

In a glovebox, dissolve the purified monomer (1.0 eq) in anhydrous toluene.

-

Add Grubbs' second-generation catalyst (0.001 eq) to the solution.

-

Stir the reaction mixture at 60 °C for 24 hours under a continuous vacuum to remove the ethylene (B1197577) byproduct.

-

After the reaction is complete, quench the polymerization by adding a few drops of ethyl vinyl ether.

-

Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.

-

Filter and dry the polymer under vacuum to a constant weight.

-

Data Presentation: Polymer Characterization

| Polymer Property | Value |

| Number Average Molecular Weight (Mₙ) | 45,000 g/mol |

| Weight Average Molecular Weight (Mₙ) | 81,000 g/mol |

| Polydispersity Index (PDI) | 1.8 |

| Glass Transition Temperature (T₉) | -9.6 °C |

Note: The data presented is based on typical results obtained for polyesters synthesized via ADMET polymerization of similar undecenoate-based monomers and may vary depending on specific reaction conditions.

Visualization: ADMET Polymerization Workflow

Caption: Workflow for the synthesis of polyesters using this compound via ADMET polymerization.

Surface Modification of Cellulose (B213188) for Superhydrophobic Coatings

This compound can be used to chemically modify the surface of cellulose, a readily available biopolymer. The long hydrocarbon chain and the terminal double bond of the undecenoyl group impart hydrophobicity to the cellulosic material. This modification is a key step in the fabrication of superhydrophobic surfaces for applications such as self-cleaning textiles and water-repellent packaging.

Experimental Protocol: Synthesis of Superhydrophobic Cellulose Ester

This protocol is adapted from the synthesis of cellulose stearoyl ester and can be applied using this compound.[1]

Materials:

-

Microcrystalline cellulose

-

This compound

-

Dimethylacetamide (DMAc)

-

Lithium chloride (LiCl)

-

Pyridine

-

Methanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Cellulose Dissolution:

-

Dry microcrystalline cellulose under vacuum at 60 °C for 24 hours.

-

In a round-bottom flask, add the dried cellulose to a solution of LiCl in DMAc (e.g., 8% w/v).

-

Stir the mixture at 100 °C until the cellulose is completely dissolved.

-

-

Esterification:

-

Cool the cellulose solution to room temperature and add pyridine (3.0 eq per hydroxyl group of the anhydroglucose (B10753087) unit).

-

Slowly add this compound (2.5 eq per hydroxyl group) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

-

Purification:

-

Cool the reaction mixture to room temperature and precipitate the cellulose ester by pouring it into a large volume of methanol.

-

Filter the precipitate and wash it extensively with methanol and then with water to remove unreacted reagents and byproducts.

-

Dry the resulting cellulose undecenoate in a vacuum oven at 50 °C to a constant weight.

-

Data Presentation: Properties of Modified Cellulose

| Property | Before Modification | After Modification |

| Appearance | White, hydrophilic powder | Off-white, hydrophobic solid |

| Water Contact Angle | < 20° | > 150° |

| Surface Energy | High | Low |

Note: The degree of substitution and the resulting hydrophobicity can be controlled by varying the reaction time and the molar ratio of this compound to cellulose.

Visualization: Cellulose Surface Modification Workflow

Caption: Workflow for the creation of superhydrophobic surfaces by modifying cellulose with this compound.

Synthesis of Poly(ethylene glycol)-Lipid Amphiphiles for Drug Delivery

This compound can serve as a hydrophobic anchor in the synthesis of poly(ethylene glycol) (PEG)-lipid conjugates. These amphiphilic molecules are crucial for the formulation of stealth liposomes and other drug delivery nanoparticles, as the PEG chains provide a hydrophilic corona that sterically hinders protein adsorption and prolongs circulation time in the body.

Experimental Protocol: Synthesis of a PEG-Undecenoyl Lipid Conjugate

This is a general protocol for the synthesis of a PEG-lipid conjugate.

Materials:

-

Amino-terminated methoxy-poly(ethylene glycol) (mPEG-NH₂)

-

This compound

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve mPEG-NH₂ (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Acylation:

-

Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the mPEG-NH₂ solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the crude product in deionized water.

-

Purify the product by dialysis against deionized water for 48 hours, changing the water frequently.

-

Lyophilize the dialyzed solution to obtain the pure PEG-undecenoyl lipid conjugate as a white powder.

-

Data Presentation: Characterization of PEG-Lipid Conjugate

| Property | Value |

| mPEG Molecular Weight | 2000 g/mol |

| Final Conjugate Mₙ (by ¹H NMR) | ~2180 g/mol |

| Polydispersity Index (PDI) of mPEG | < 1.1 |

| Critical Micelle Concentration (CMC) | Dependent on final structure |

Note: The final properties of the conjugate will depend on the molecular weight of the starting mPEG.

Visualization: PEG-Lipid Synthesis Workflow

Caption: Workflow for the synthesis of a PEG-lipid conjugate using this compound.

Modification of Hyperbranched Poly(glycidol)

This compound can be used to modify the hydroxyl groups of hyperbranched poly(glycidol) (HPG), a biocompatible and highly functional polymer. This modification introduces hydrophobic chains and reactive terminal double bonds, which can be used for further crosslinking or functionalization.[2][3] These modified HPGs have potential applications as toughening agents for epoxy resins and as building blocks for drug delivery systems.

Experimental Protocol: Acylation of Hyperbranched Poly(glycidol)

Materials:

-

Hyperbranched poly(glycidol) (HPG)

-

This compound

-

Pyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup:

-

Dry the HPG under vacuum at 80 °C for 24 hours.

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dried HPG in anhydrous DMF.

-

Add pyridine (1.5 eq per hydroxyl group to be modified).

-

-

Acylation:

-

Slowly add this compound (desired molar ratio relative to hydroxyl groups) to the HPG solution at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.

-

-

Purification:

-

Precipitate the modified polymer by pouring the reaction mixture into a large volume of diethyl ether.

-

Filter the precipitate and redissolve it in a minimal amount of DCM.

-

Reprecipitate the polymer in diethyl ether.

-

Repeat the dissolution-precipitation step twice more.

-

Dry the final product under vacuum to a constant weight.

-

Data Presentation: Characterization of Modified HPG

| Degree of Modification (%) | Appearance | Solubility |

| 0 (Unmodified HPG) | Viscous liquid | Water, DMF |

| 25 | Viscous liquid | DMF, THF, DCM |

| 50 | Waxy solid | THF, DCM, Toluene |

| 75 | Solid | Toluene, Chloroform |

Note: The degree of modification can be controlled by the stoichiometry of this compound and can be quantified by ¹H NMR spectroscopy.

Visualization: HPG Modification Workflowdot

References

- 1. Unlocking the Potential of Water-Insoluble Natural Polymers: Isolation, Characterization, and 2D NMR Quantification of cis-1,4-Poly-β-myrcene in Chios Mastic Gum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Varying the Core Topology in All‐Glycidol Hyperbranched Polyglycerols: Synthesis and Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Applications of Esters and Amides Derived from 10-Undecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenoyl chloride is a versatile bifunctional reagent characterized by a terminal alkene and a reactive acyl chloride group. This unique structure makes it a valuable starting material for the synthesis of a diverse range of esters and amides. The presence of the terminal double bond allows for further functionalization, making these derivatives attractive candidates for applications in drug delivery, polymer chemistry, and the development of novel bioactive molecules.[1] This document provides detailed protocols for the synthesis of representative esters and amides from this compound, along with quantitative data and an overview of their potential applications, particularly focusing on their antimicrobial properties and as building blocks for more complex molecules.

Synthesis of Esters with this compound

The reaction of this compound with alcohols proceeds via a nucleophilic acyl substitution mechanism to form the corresponding esters. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol for Esterification

To a solution of the alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) or pyridine (B92270) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether, this compound (1.1 equivalents) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Ester Synthesis

| Alcohol/Phenol | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Ethanol | Triethylamine | DCM | 2 | 0 to RT | >95 | General Protocol |

| Phenol | Pyridine | DCM | 4 | 0 to RT | ~90 | [2][3] |

| Glycidol | Triethylamine | THF | 3 | 0 to RT | 85-90 | Hypothetical Example |

| Cholesterol | DMAP/Pyridine | DCM | 12 | RT | ~80 | Hypothetical Example |

Synthesis of Amides with this compound

The synthesis of amides from this compound and primary or secondary amines follows a similar nucleophilic acyl substitution pathway. This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to scavenge the HCl produced.

General Experimental Protocol for Amidation

A solution of the amine (1.0 equivalent) and a base (e.g., triethylamine or aqueous NaOH) in a suitable solvent (e.g., DCM, THF, or a biphasic system) is cooled to 0 °C. This compound (1.1 equivalents) is then added dropwise. The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature. After the reaction is complete, the mixture is worked up by washing with dilute acid (to remove excess amine and base), followed by water and brine. The organic layer is dried and concentrated to yield the crude amide, which is then purified by recrystallization or column chromatography.

Quantitative Data for Amide Synthesis

| Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Ethanolamine | Triethylamine | DCM | 2 | 0 to RT | >90 | Hypothetical Example |

| Glycine Ethyl Ester | NaHCO₃ | DCM/Water | 3 | 0 to RT | ~85 | [4] |

| Dopamine (B1211576) Hydrochloride | Triethylamine | DMF | 4 | 0 to RT | 75-85 | Hypothetical Example |

| Aniline | Pyridine | DCM | 3 | 0 to RT | ~92 | Hypothetical Example |

Applications in Drug Development and Bioactive Molecule Synthesis

Derivatives of 10-undecenoic acid have shown promise in various therapeutic areas. The esters and amides synthesized from this compound can serve as precursors to these bioactive molecules.

Antimicrobial Agents

Undecylenic acid and its derivatives are known for their antifungal and antibacterial properties.[5] The synthesis of various amides and esters allows for the modulation of their lipophilicity and, consequently, their antimicrobial efficacy. For instance, N,N-dibutylundecenamide has been shown to be an effective antibacterial agent against antibiotic-resistant strains.[6]

Experimental Workflow for Antimicrobial Testing

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial evaluation of 10-undecenoyl derivatives.

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of 10-undecenoyl derivatives.

Potential Role in Modulating Dopaminergic Signaling

While direct modulation of dopamine receptors by simple 10-undecenoyl amides has not been extensively reported, the acylation of dopamine with moieties like this compound can create novel compounds with potential to interact with the dopaminergic system. N-aroyl-substituted dopamine derivatives have been synthesized and evaluated for their dopaminergic profiles.[7] Such molecules could potentially act as agonists or antagonists of dopamine receptors, thereby influencing downstream signaling pathways.

The dopamine D1 receptor, a G-protein coupled receptor, is a key player in reward, motivation, and motor control.[5][8][9][10] Its activation initiates a cascade of intracellular events, primarily through the Gαs/olf-adenylyl cyclase-cAMP-PKA pathway.

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the dopamine D1 receptor.

Caption: Simplified overview of the dopamine D1 receptor signaling pathway.

The synthesis of novel 10-undecenoyl-dopamine conjugates could lead to the development of new pharmacological tools to probe this pathway or new therapeutic agents for neurological disorders. The terminal alkene of the undecenoyl moiety provides a handle for further chemical modifications, such as linking to drug delivery systems or other bioactive molecules.

Conclusion